N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide
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Overview
Description
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 3-methyl-4-nitrophenyl azide with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative.
Coupling with Prop-2-enamide: The tetrazole derivative is then coupled with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted tetrazole derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that mimic carboxylic acids.
Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and photonic devices.
Biological Studies: It is used in studies investigating receptor-ligand interactions due to its ability to form stable complexes with biological targets.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membranes, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[3-methyl-4-(1H-tetrazol-5-yl)phenyl]prop-2-enamide
- N-[3-methyl-4-(1H-tetrazol-2-yl)phenyl]prop-2-enamide
- N-[3-methyl-4-(1H-tetrazol-4-yl)phenyl]prop-2-enamide
Uniqueness
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is unique due to the specific positioning of the tetrazole ring, which influences its electronic properties and reactivity. This positioning can enhance its ability to form stable complexes with biological targets, making it a valuable compound in drug design and material science.
Properties
IUPAC Name |
N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSULIWINIVXBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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